1-(2-methyl-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol
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Overview
Description
1-(2-methyl-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have shown diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been reported to exhibit their effects through various mechanisms, depending on the specific derivative and its targets .
Biochemical Pathways
Benzimidazole derivatives have been known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives have been reported to exhibit a variety of effects at the molecular and cellular levels, depending on their specific targets .
Action Environment
Environmental factors can significantly impact the action of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
The benzimidazole moiety is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazoles are known to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities
Molecular Mechanism
Benzimidazoles are known to exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression , but specific mechanisms for this compound are not documented.
Preparation Methods
The synthesis of 1-(2-methyl-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. Industrial production methods often utilize formic acid, trimethyl orthoformate, or carbondisulphide in alkaline alcoholic solutions . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
1-(2-methyl-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
1-(2-methyl-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(2-methyl-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol is unique compared to other benzimidazole derivatives due to its specific structure and properties. Similar compounds include:
2-methyl-1H-benzimidazol-1-yl)acetohydrazones: Known for their antibacterial activity.
2-substituted benzimidazoles: Studied for their analgesic and anti-inflammatory activities. The uniqueness of this compound lies in its combination of the benzimidazole core with a phenoxypropanol moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-phenoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-18-16-9-5-6-10-17(16)19(13)11-14(20)12-21-15-7-3-2-4-8-15/h2-10,14,20H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKIWOCRCOPTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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